molecular formula C38H81NO4S B057417 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) CAS No. 123312-54-9

1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1)

Cat. No. B057417
M. Wt: 648.1 g/mol
InChI Key: DYJCDOZDBMRUEB-UHFFFAOYSA-M
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Description

1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) is a cationic surfactant commonly known as stearalkonium chloride. It is widely used in various industries such as personal care, textile, and paper as a conditioning agent, emulsifier, and antistatic agent. However, it also has significant scientific research applications due to its unique properties.

Mechanism Of Action

The antimicrobial activity of stearalkonium chloride is attributed to its ability to disrupt the cell membrane of bacteria. It has a positive charge that interacts with the negatively charged cell membrane of bacteria, causing membrane destabilization and cell death.

Biochemical And Physiological Effects

Stearalkonium chloride has been shown to have low toxicity and is generally considered safe for use in various applications. However, it can cause skin irritation and allergic reactions in some individuals.

Advantages And Limitations For Lab Experiments

Stearalkonium chloride is a versatile compound that can be used in various laboratory experiments. Its antimicrobial properties make it a useful tool for studying bacterial growth and inhibition. However, its cationic nature can interfere with negatively charged molecules and affect the outcome of certain experiments.

Future Directions

1. Development of stearalkonium chloride-based wound dressings for improved wound healing.
2. Investigation of stearalkonium chloride as a potential food preservative.
3. Study of stearalkonium chloride in combination with other antimicrobial agents for enhanced efficacy.
4. Exploration of stearalkonium chloride as a potential treatment for antibiotic-resistant bacterial infections.
5. Investigation of the effects of stearalkonium chloride on the gut microbiome.
In conclusion, stearalkonium chloride is a unique compound with significant scientific research applications. Its antimicrobial properties make it a potential candidate for use in various industries and laboratory experiments. Further research is needed to explore its full potential and possible limitations.

Scientific Research Applications

Stearalkonium chloride has been extensively studied for its antimicrobial properties. It has been shown to have a broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. This makes it a potential candidate for use in various applications such as wound healing, medical devices, and food preservation.

properties

CAS RN

123312-54-9

Product Name

1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1)

Molecular Formula

C38H81NO4S

Molecular Weight

648.1 g/mol

IUPAC Name

dimethyl(dioctadecyl)azanium;hydrogen sulfate

InChI

InChI=1S/C38H80N.H2O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h5-38H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

DYJCDOZDBMRUEB-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.OS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.OS(=O)(=O)[O-]

Other CAS RN

123312-54-9

Pictograms

Irritant

Related CAS

14357-21-2 (Parent)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 1 liter 3-necked round bottomed flask equipped with a mechanical stirrer and reflux condenser were suspended 60 grams (90.8 millimoles) of distearyl dimethyl ammonium methylsulfate in a mixture of 168.75 grams of isopropanol and 56.25 grams of deionized water. 9.57 grams of 95 percent sulfuric acid (90.8 millimoles) were then added and the reaction mixture was heated at gentle reflux, at about 820° C., for 4 hours. The resulting clear, orange-yellow solution was then cooled slowly. After about one hour, at about 30° C., crystals started to appear, followed by a massive crystallization with a noticeable exotherm of over 4° C. and the formation of white viscous slurry The crystallization was continued overnight, about 18 hours, under agitation at about 20° to 25° C. The slurry was filtered under vacuum on an 11 centimeter Whatman #4 filter paper with a Buchner funnel. The filtration time recorded was 2 minutes. The excellent filtration rate reflects the excellent crystallization characteristics of the product. A white filter cake was obtained, while a yellowish filtrate was removed. The filter cake was reslurried in 225 grams of a 75/25 mixture of isopropanol and water to remove residual acidity. The mixture of isopropanol and water was used to avoid the formation of gel experienced when water only is used to wash the highly acidic wet cake. A white slurry was obtained, which again required only 2 minutes to filter. Two more reslurry washings were accomplished as described above with filtration times of about 2 minutes each. A final reslurry wash with 200 grams of acetone was accomplished after which the product was recovered by filtration and dried overnight in vacuum at about 50° C. 42.7 grams (72.7 percent yield) of distearyl dimethyl ammonium bisulfate (IR fingerprint) were recovered. Analyticals- melting point (DSC) 94.50° C., H2O content 0.04 percent, bisulfate content (by titration) 15.24 percent.
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60 g
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56.25 g
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Synthesis routes and methods II

Procedure details

Seventy-five (75) kilograms of isopropyl alcohol and 25 kilograms of deionized water were charged in a 50 gallon glass lined reactor. The reactor agitator (three armed retrieve curve impeller) was started at 100 RPM and full cooling (water at 8° to 10° C.) was applied to the reactor jacket. Eighteen (18) kilograms of 93 percent sulfuric acid (technical grade) were added slowly to the reactor, after which 30 kilograms of technical grade distearyl dimethyl ammonium methylsulfate (obtained from Zeeland Chemical Co., d Cambrex Company formerly Hexcel Company of Zeeland, Mich.) were charged in the reactor. The reactor loading port was closed and cooling water was applied to the reactor reflux condenser and the agitator speed adjusted to 150 RPM. The reactor was heated to approximately 840° C. using hot water supplied to the reactor jacket. The reaction was effected for 4 hours under a slight reflux after which cooling was applied to initiate the crystallization. The mixture was agitated for two hours under full cooling at 16° to 18° C. before transferring to a 70 gallon agitated Nutsche vacuum filter. The filtrate was drained and collected in a storage vessel for solvent recovery or disposal. The wet cake was reslurried with 100 kilograms of the second wash filtrate from the previous batch (containing an approximate 75:25 ratio of isopropanol and water) for 30 minutes, after which the filtrate (about 100 kilograms) was drained by vacuum filtration and collected in order to be used as the solvent system for the next synthesis batch. After additional reslurry washes were performed using wash filtrates from a previous batch, the wet cake was discharged from the filter and recrystallized from 100 kilograms of isopropanol In a 50 gallon glass lined reactor. This was performed by dissolving the materials under agitation at 600° C., cooling and recovering the wet dimethyl distearyl ammonium bisulfate cake by filtration. After vacuum drying, 22.27 kilograms (75.8 percent yield) of recrystallized distearyl dimethyl ammonium bisulfate were recovered. Analyticals: melting point (DSC) 91.4° C., H2O content 0.65 percent, bisulfate content (by titration) 14.65 percent.
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